N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
CAS No.: 663168-39-6
Cat. No.: VC21534930
Molecular Formula: C16H12Cl2N2O4S
Molecular Weight: 399.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663168-39-6 |
|---|---|
| Molecular Formula | C16H12Cl2N2O4S |
| Molecular Weight | 399.2g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H12Cl2N2O4S/c17-10-5-6-12(18)13(9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21) |
| Standard InChI Key | ILULMCYZWABQTA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Introduction
N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound with a molecular formula of C16H12Cl2N2O4S and a molecular weight of 399.25 g/mol . This compound belongs to a class of benzisothiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Characterization
The synthesis of N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves multi-step reactions, including the formation of the benzisothiazole ring and subsequent coupling with the dichlorophenyl and propanamide groups. Characterization is often performed using techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Activities
While specific biological activities of N-(2,5-dichlorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide have not been extensively documented, compounds within the benzisothiazole class have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Further research is needed to fully explore the biological properties of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume